molecular formula C16H28OSSi B14376772 [3-(Benzenesulfinyl)heptyl](trimethyl)silane CAS No. 89373-08-0

[3-(Benzenesulfinyl)heptyl](trimethyl)silane

Cat. No.: B14376772
CAS No.: 89373-08-0
M. Wt: 296.5 g/mol
InChI Key: QYXNABZAHDXWPA-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)heptylsilane: is an organosilicon compound with the molecular formula C16H28OSi. This compound features a benzenesulfinyl group attached to a heptyl chain, which is further bonded to a trimethylsilane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfinyl)heptylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3-(Benzenesulfinyl)heptylsilane is used as a building block for the preparation of more complex molecules. Its unique structure allows for selective functionalization and modification .

Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry .

Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to modify surface properties and enhance material performance is highly valued .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)heptylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can participate in redox reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

  • 3-(Phenylsulfinyl)heptylsilane
  • 3-(Benzenesulfonyl)heptylsilane)

Comparison: Compared to its analogs, 3-(Benzenesulfinyl)heptylsilane exhibits unique reactivity due to the presence of the benzenesulfinyl group. This group can undergo selective oxidation and reduction reactions, providing a versatile platform for chemical modifications. Additionally, the trimethylsilyl group enhances its stability and solubility in organic solvents .

Properties

CAS No.

89373-08-0

Molecular Formula

C16H28OSSi

Molecular Weight

296.5 g/mol

IUPAC Name

3-(benzenesulfinyl)heptyl-trimethylsilane

InChI

InChI=1S/C16H28OSSi/c1-5-6-10-16(13-14-19(2,3)4)18(17)15-11-8-7-9-12-15/h7-9,11-12,16H,5-6,10,13-14H2,1-4H3

InChI Key

QYXNABZAHDXWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1

Origin of Product

United States

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